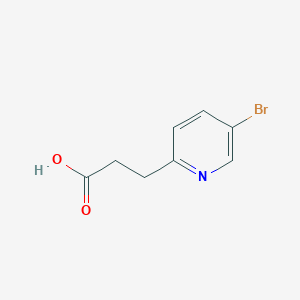
3-(5-Bromopyridin-2-yl)propanoic acid
Cat. No. B1404179
Key on ui cas rn:
1021938-97-5
M. Wt: 230.06 g/mol
InChI Key: PAKHMTGQRAQFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183275B2
Procedure details


A mixture of 3-(5-bromopyridin-2-yl)propan-1-ol (2.07 g, 9.60 mmol, J. Org. Chem. 1988, 53, 386), sodium bromide (195 mg, 1.90 mmol), TEMPO (30 mg, 0.20 mmol), and trichloroisocyanuric acid (4.46 g, 19.2 mmol), acetone (90 mL) and 15% sodium bicarbonate (30 mL) was stirred at 0° C. for 15 minutes and rt for 4 h. The reaction was quenched with isopropanol (6 mL), and the resulting mixture was filtered through Celite. The filtrate was concentrated, and the resulting residue was partitioned between water (100 mL) and ethyl acetate (125 mL) with the pH of the aqueous layer adjusted to 7 with 1N HCl. The organic layer was separated and the aqueous layer extracted with ethyl acetate (3×125 mL). The extracts were concentrated and the residue was purified by flash column chromatography on silica gel eluting with 0-20% CH3OH in CH2Cl2 to give 3-(5-bromopyridin-2-yl)propionic acid. Step B: A solution of 3-(5-bromopyridin-2-yl)propionic acid (1.28 g, 5.56 mmol), intermediate 9 (887 mg, 6.12 mmol), EDC (1.61 g, 8.35 mmol), HOBt (1.13 g, 8.35 mmol) and diisopropylethylamine (4.1 mL, 23.4 mmol) in DMF (30 mL) was stirred at rt for 4 hours. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (3×75 mL). The extracts were washed with 5% lithium chloride (2×75 mL), dried over sodium sulfate and concentrated. The resulting residue was purified by flash column chromatography (silica gel, eluting with 0% to 5% methanol in methylene chloride) to give 3-(5-bromopyridin-2-yl)-N-(2-hydroxy-4,4-dimethylhexyl)propionamide.






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[N:6][CH:7]=1.[Br-].[Na+].CC1(C)N([O])C(C)(C)CCC1.ClN1C(=[O:32])N(Cl)C(=O)N(Cl)C1=O.C(=O)(O)[O-].[Na+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([OH:32])=[O:11])=[N:6][CH:7]=1 |f:1.2,5.6,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)CCCO
|
|
Name
|
|
|
Quantity
|
195 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0° C. for 15 minutes and rt for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with isopropanol (6 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was partitioned between water (100 mL) and ethyl acetate (125 mL) with the pH of the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (3×125 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with 0-20% CH3OH in CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
